molecular formula C12H19NO4 B1375246 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol CAS No. 1447965-94-7

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Cat. No. B1375246
M. Wt: 241.28 g/mol
InChI Key: IGEKNGOSFRKULQ-UHFFFAOYSA-N
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Description

“3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” is a compound with the molecular formula C12H19NO4 . It is structurally similar to 1-Amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , which are known to have biological activities .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) attached to an amino group and a phenyl ring. The phenyl ring is substituted with three methoxy groups .


Physical And Chemical Properties Analysis

The compound “3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 73.9 Ų .

Scientific Research Applications

Anticancer Research

  • Field : Medicinal Chemistry
  • Application : The compound is used in the synthesis of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives, which have shown promising anticancer activity .
  • Method : The compound was prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .
  • Results : Most of the tested compounds showed prominent activity against both MCF-7 and A549 cancer cell lines .

Antinarcotic Research

  • Field : Medicinal Chemistry
  • Application : The compound is used in the synthesis of trans-3,4,5-trimethoxycinnamamides, which have shown potential as novel antinarcotic agents .
  • Method : The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides . They were evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .
  • Results : It was found that certain compounds displayed significant inhibitory action of the glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

Antiviral Research

  • Field : Medicinal Chemistry
  • Application : Compounds containing the Trimethoxyphenyl (TMP) group have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
  • Method : The specific methods of application or experimental procedures vary depending on the specific virus being targeted .
  • Results : The results have shown potential antiviral activity, indicating the promise of TMP-based compounds in antiviral research .

Anti-parasitic Research

  • Field : Medicinal Chemistry
  • Application : Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
  • Method : The specific methods of application or experimental procedures vary depending on the specific parasite being targeted .
  • Results : The results have shown potential anti-parasitic activity, indicating the promise of TMP-based compounds in anti-parasitic research .

Synthesis of Polyurethanes and Poly (propyl ether imine) Dendrimers

  • Field : Polymer Chemistry
  • Application : The compound is used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers .
  • Method : The specific methods of application or experimental procedures vary depending on the specific polymer being synthesized .
  • Results : The results have shown that the compound can be effectively used in the synthesis of these polymers .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Field : Medicinal Chemistry
  • Application : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
  • Method : The synthetic key strategies involve condensation reaction and coupling reaction to generate 1,2,4-triazole-containing scaffolds .
  • Results : It was found that certain compounds displayed significant inhibitory action and showed high pharmaceutical activity .

properties

IUPAC Name

3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEKNGOSFRKULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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